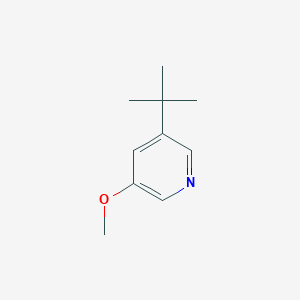
6-Iodoisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodoisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoisoquinolin-1(2H)-one typically involves the iodination of isoquinolin-1(2H)-one. One common method is the electrophilic aromatic substitution reaction, where isoquinolin-1(2H)-one is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
6-Iodoisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the keto group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the keto group.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Compounds with oxidized functional groups at the 1st position.
Reduction Products: Compounds with reduced functional groups at the 1st position.
科学的研究の応用
6-Iodoisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 6-Iodoisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom and the keto group play crucial roles in its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
Isoquinolin-1(2H)-one: The parent compound without the iodine atom.
6-Bromoisoquinolin-1(2H)-one: Similar structure with a bromine atom instead of iodine.
6-Chloroisoquinolin-1(2H)-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
6-Iodoisoquinolin-1(2H)-one is unique due to the presence of the iodine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activities. The iodine atom also influences the compound’s electronic properties, making it distinct from its halogenated analogs.
特性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC名 |
6-iodo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6INO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) |
InChIキー |
VPAWSRQVIKKBCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CNC2=O)C=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)


![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)

![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)






![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)
